molecular formula C22H32N4O8 B12630620 L-Tyrosyl-L-valyl-L-alanyl-L-glutamic acid CAS No. 920979-11-9

L-Tyrosyl-L-valyl-L-alanyl-L-glutamic acid

Cat. No.: B12630620
CAS No.: 920979-11-9
M. Wt: 480.5 g/mol
InChI Key: MPMKLCJBYXJDSM-RPZXMPESSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Tyrosyl-L-valyl-L-alanyl-L-glutamic acid is a tetrapeptide composed of the amino acids L-tyrosine, L-valine, L-alanine, and L-glutamic acid. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosyl-L-valyl-L-alanyl-L-glutamic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Attachment of the first amino acid: The carboxyl group of L-glutamic acid is attached to a resin.

    Deprotection and coupling: The protecting group on the amino acid is removed, and the next amino acid (L-alanine) is coupled using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Repetition: The deprotection and coupling steps are repeated for L-valine and L-tyrosine.

    Cleavage and purification: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or enzymatic synthesis. Enzymatic synthesis can be more cost-effective and environmentally friendly. For example, enzymes such as proteases can catalyze the formation of peptide bonds under mild conditions, reducing the need for harsh chemicals and solvents.

Chemical Reactions Analysis

Types of Reactions

L-Tyrosyl-L-valyl-L-alanyl-L-glutamic acid can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group of L-tyrosine can be oxidized to form quinones.

    Reduction: The carboxyl groups can be reduced to alcohols.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can react with the amino groups under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Substituted amides or thioethers.

Scientific Research Applications

L-Tyrosyl-L-valyl-L-alanyl-L-glutamic acid has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its potential role in cell signaling and protein interactions.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or antioxidant properties.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of L-Tyrosyl-L-valyl-L-alanyl-L-glutamic acid involves its interaction with specific molecular targets and pathways. For example, the phenolic hydroxyl group of L-tyrosine can participate in hydrogen bonding and electrostatic interactions with proteins, influencing their structure and function. The peptide may also interact with cell surface receptors, modulating signaling pathways and cellular responses.

Comparison with Similar Compounds

L-Tyrosyl-L-valyl-L-alanyl-L-glutamic acid can be compared with other similar tetrapeptides, such as:

    L-Tyrosyl-L-alanyl-L-valyl-L-glutamic acid: Differing in the sequence of amino acids, which can affect its biological activity and stability.

    L-Valyl-L-tyrosyl-L-alanyl-L-glutamic acid: Another sequence variant with potentially different properties.

    L-Alanyl-L-tyrosyl-L-valyl-L-glutamic acid: Yet another sequence variant with unique characteristics.

The uniqueness of this compound lies in its specific sequence, which can influence its interactions with biological molecules and its overall stability and solubility.

Properties

CAS No.

920979-11-9

Molecular Formula

C22H32N4O8

Molecular Weight

480.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]pentanedioic acid

InChI

InChI=1S/C22H32N4O8/c1-11(2)18(26-20(31)15(23)10-13-4-6-14(27)7-5-13)21(32)24-12(3)19(30)25-16(22(33)34)8-9-17(28)29/h4-7,11-12,15-16,18,27H,8-10,23H2,1-3H3,(H,24,32)(H,25,30)(H,26,31)(H,28,29)(H,33,34)/t12-,15-,16-,18-/m0/s1

InChI Key

MPMKLCJBYXJDSM-RPZXMPESSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)N

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.